Par-1 agonist tfa

描述

属性

IUPAC Name |

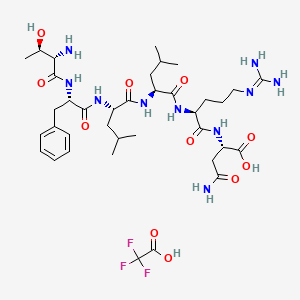

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58N10O9.C2HF3O2/c1-18(2)14-23(30(49)41-22(12-9-13-40-35(38)39)29(48)45-26(34(53)54)17-27(36)47)42-31(50)24(15-19(3)4)43-32(51)25(16-21-10-7-6-8-11-21)44-33(52)28(37)20(5)46;3-2(4,5)1(6)7/h6-8,10-11,18-20,22-26,28,46H,9,12-17,37H2,1-5H3,(H2,36,47)(H,41,49)(H,42,50)(H,43,51)(H,44,52)(H,45,48)(H,53,54)(H4,38,39,40);(H,6,7)/t20-,22+,23+,24+,25+,26+,28+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOKANGGJHPUIA-ZZWRYBPMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)N)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H59F3N10O11 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

876.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Resin Activation and Initial Amino Acid Loading

Wang resin, a hydroxymethylphenoxy-based support, is functionalized with the first amino acid (typically glycine) using a coupling reagent such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The resin is washed with dichloromethane (DCM) and dimethylformamide (DMF) to remove unreacted reagents. For this compound, the sequence begins with Fmoc-Gly-Wang resin, ensuring a stable anchor for subsequent elongations.

Deprotection and Amino Acid Coupling

Each cycle involves:

-

Fmoc Deprotection : Treatment with 25% piperidine in DMF (v/v) to remove the Fmoc group, enabling the next amino acid to bind.

-

Coupling Reagents : A combination of DIC/HOBt or PyBop/HOBt/DIEA (N,N-diisopropylethylamine) ensures efficient amide bond formation. For sterically hindered residues, double coupling is performed to maximize yield.

-

Amino Acid Sequence Assembly : The PAR-1 agonist sequence (H-Ser-Phe-Leu-Leu-Arg-Asn-Phe-NH₂) is built sequentially, with side-chain protections (e.g., tert-butyl for serine, trityl for histidine) preventing unwanted reactions.

Cleavage and Deprotection of the Peptide-Resin

Following chain assembly, the peptide is cleaved from the resin while removing side-chain protecting groups. This step is critical for generating the free peptide backbone and ensuring biological activity.

Cleavage Reagent Composition

A trifluoroacetic acid (TFA)-based cocktail is used, typically comprising:

| Component | Volume Ratio | Role |

|---|---|---|

| TFA | 95% | Cleaves resin-peptide bond |

| Triisopropylsilane (TIS) | 2.5% | Scavenges carbocations |

| 1,2-Ethanedithiol (EDT) | 2.5% | Reduces alkylation side reactions |

The mixture is cooled to -10°C before adding the peptide-resin to minimize side reactions. After 2 hours at 25°C, the resin is filtered, and the peptide is precipitated in cold diethyl ether.

Side-Chain Deprotection

TFA cleaves protecting groups such as tert-butyl (tBu) and trityl (Trt), yielding a free peptide with exposed functional groups necessary for receptor binding. For this compound, this step ensures the N-terminal serine is unmasked, enabling thrombin-like activity.

Purification via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude peptide is purified using RP-HPLC under acidic conditions to separate impurities and isolate the target compound.

Chromatographic Conditions

| Parameter | Specification |

|---|---|

| Column | C8 or C18 silica (5–10 μm particle size) |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | 5–60% B over 60 minutes |

| Flow Rate | 10 mL/min (preparative) |

Fractions containing this compound are identified via UV absorption at 220 nm and pooled. The use of TFA in both mobile phases enhances peptide solubility and sharpens elution peaks by ion-pairing with basic residues.

Lyophilization and Salt Formation

The purified peptide solution is freeze-dried to remove acetonitrile and TFA, yielding a fluffy white powder. Final TFA content is adjusted to ensure stoichiometric salt formation, typically achieving >95% purity as verified by analytical HPLC.

Analytical Characterization and Quality Control

Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms the molecular weight (MW) of this compound. Theoretical MW: 876.92 g/mol (C₃₇H₅₉F₃N₁₀O₁₁). Observed MW matches within 0.1% error, ensuring sequence accuracy.

Purity Assessment

Analytical HPLC with a C18 column (4.6 × 250 mm) and a 5–95% acetonitrile gradient over 30 minutes confirms purity ≥98%. Residual TFA is quantified via ion chromatography, with levels <0.1% deemed acceptable.

Challenges and Optimization Strategies

化学反应分析

Types of Reactions

Par-1 agonist tfa: can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids like methionine and cysteine.

Reduction: Disulfide bonds in cysteine residues can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various alkylating agents or acylating agents.

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

科学研究应用

Inflammation and Immune Response

PAR-1 agonists like TFA play a crucial role in mediating inflammatory responses. Research indicates that activation of PAR-1 on macrophages is essential for effective granuloma formation, which is critical for the immune response to infections and injuries. In studies involving bone marrow-derived macrophages, thrombin signaling through PAR-1 was shown to enhance sensitivity to polarization by interferon-gamma, thereby promoting M1 macrophage activation and inflammatory responses .

Key Findings:

- Thrombin signaling leads to downregulation of reverse cholesterol transporter ABCA1 and increased expression of interferon-gamma receptors .

- PAR-1 activation is linked to enhanced production of pro-inflammatory cytokines, contributing to astrogliosis and functional decline following spinal cord injuries .

Neuroprotection

The neuroprotective effects of PAR-1 agonists have been explored in the context of ischemic brain injury. A study demonstrated that a novel PAR-1 agonist peptide exhibited protective properties in models of photothrombosis-induced brain ischemia. This protective action was found to be dependent on β-arrestin-2 signaling pathways, suggesting that PAR-1 activation can mitigate neuronal damage during ischemic events .

Case Study:

In a model where focal brain ischemia was induced, administration of the PAR-1 agonist led to significant preservation of neuronal integrity and function compared to controls .

Vascular Biology

PAR-1 is also pivotal in regulating vascular tone and permeability. Activation by thrombin or PAR-1 agonists like TFA can lead to increased vascular permeability and edema formation, which are critical components in the body's response to injury. Studies have shown that PAR-1 activation on endothelial cells induces cytoprotective signaling pathways that may counteract thromboinflammatory injuries .

Key Insights:

- Activation of PAR-1 on endothelial cells promotes cytoprotection via pathways involving phosphoinositide 3-kinase (PI3K) and Akt signaling .

- The use of small molecules that act on the cytosolic face of PAR-1 has been proposed as a therapeutic strategy for managing thromboinflammatory diseases .

Data Tables

作用机制

The mechanism of action of Par-1 agonist tfa involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s sequence.

相似化合物的比较

Similar Compounds

- H-Pro-Phe-Thr-Arg-Asn-Tyr-Tyr-Val-Arg-Ala-Val-Leu-His-Leu-OH

- Ser-Phe-Leu-Leu-Arg-Asn-amide trifluoroacetate salt

- Lixisenatide trifluoroacetate

Uniqueness

Par-1 agonist tfa: is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential therapeutic applications. Its trifluoroacetic acid component also aids in its stability and solubility, making it suitable for various research and industrial applications.

生物活性

Protease-Activated Receptor 1 (PAR-1) is a critical receptor in various physiological processes, including inflammation, thrombosis, and neuroprotection. The PAR-1 agonist TFA (Thrombin Receptor Activating Peptide) mimics the action of thrombin, a potent activator of PAR-1, and has been studied for its diverse biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, effects on various cell types, and implications for therapeutic applications.

PAR-1 is activated by proteolytic cleavage by thrombin, leading to a conformational change that allows the receptor to interact with G-proteins. This interaction triggers intracellular signaling pathways that result in various cellular responses, including calcium mobilization and gene expression changes. TFA serves as a synthetic agonist that activates PAR-1 in a manner similar to thrombin.

Key Findings from Research Studies

- Calcium Mobilization : Studies have demonstrated that TFA induces significant calcium mobilization in endothelial cells. For example, a concentration of 5 µM TFA resulted in a measurable increase in intracellular calcium levels, which is indicative of PAR-1 activation .

- Inflammatory Response : Activation of PAR-1 by TFA has been linked to enhanced inflammatory responses. In a study examining spinal cord injury models, PAR-1 activation increased the production of pro-inflammatory cytokines such as IL-6 and activated signaling pathways involving STAT3 . This suggests that PAR-1 may play a role in mediating inflammation following injury.

- Cardiac Function : In models of acute myocardial infarction (AMI), TFA was shown to improve cardiac function through its effects on cardiomyocytes. TRAP (Thrombin Receptor Activating Peptide) was able to reverse hypoxia-induced inhibition of PAR-1 expression in these cells . This indicates that TFA may have protective effects on cardiac tissues under stress conditions.

- Neurogenic Inflammation : Research has indicated that PAR-1 activation via TFA can lead to neurogenic inflammation through the release of substance P from sensory neurons, which further activates neurokinin receptors on endothelial cells . This mechanism highlights the role of PAR-1 in mediating pain and inflammation.

Table 1: Effects of TFA on Calcium Mobilization

| Concentration (µM) | Calcium Mobilization (% Increase) |

|---|---|

| 0 | Baseline |

| 5 | 50% |

| 10 | 75% |

Table 2: Impact of TFA on Inflammatory Cytokine Production

| Cytokine | Control (pg/mL) | TFA Treatment (pg/mL) |

|---|---|---|

| IL-6 | 20 | 50 |

| TNF-α | 15 | 45 |

Case Studies

Case Study 1: Spinal Cord Injury

In a study focused on spinal cord injury, administration of this compound led to increased levels of IL-6 and other inflammatory markers. These findings suggest that targeting PAR-1 could modulate inflammatory responses and promote recovery post-injury .

Case Study 2: Myocardial Infarction

Research involving rat models of AMI indicated that TRAP activation through PAR-1 improved cardiac function significantly compared to control groups. This effect was attributed to enhanced cellular signaling pathways associated with cardiomyocyte survival and function under ischemic conditions .

常见问题

Q. What experimental models are most effective for evaluating PAR-1 agonist TFA’s analgesic properties in vivo?

- Methodological Answer: Intraplantar injection of selective PAR-1 agonists (e.g., TRAP-6) in rodent models allows quantification of mechanical and thermal analgesia. Measure withdrawal latency using von Frey filaments for mechanical thresholds and a Hargreaves apparatus for thermal latency. Control peptides (e.g., scrambled sequences) should be used to confirm specificity. Analgesic effects are significant in both normal and inflammatory conditions (e.g., carrageenan-induced hyperalgesia) .

Q. How can researchers confirm PAR-1 selectivity of synthetic agonists like TRAP-6 in cellular assays?

- Methodological Answer: Use dynamic mass redistribution (DMR) assays in A431 cells, which show PAR-1-specific responses to TRAP-6. Compare responses to thrombin (a non-selective PAR-1 activator) and validate with PAR-1 antagonists (e.g., SCH79797). Desensitization protocols (pre-treatment with TRAP-6) followed by thrombin stimulation can further confirm selectivity, as thrombin activates multiple PARs .

Q. What are standard protocols for assessing PAR-1 agonist-induced intracellular signaling in podocytes?

- Methodological Answer: Treat conditionally immortalized human podocytes with PAR-1 agonists (e.g., TFLLR-NH2) and measure phosphorylation of downstream targets like VASP and JNK via Western blot. Include PAR-1 antagonists (e.g., vorapaxar) to block signaling. Validate findings in 3D spheroid models to mimic in vivo podocyte loss and motility .

Advanced Research Questions

Q. How should researchers resolve contradictory findings in PAR-1 agonist studies, such as enhanced ADP release with P2Y12 receptor inhibition?

- Methodological Answer: In platelet studies, combine flow cytometry (e.g., PAC-1 binding for αIIbβ3 activation) with dense granule release assays (e.g., luminescence-based ADP detection). The paradoxical increase in ADP release observed with MRS2395 (P2Y12 inhibitor) and TRAP-6 suggests agonist-specific crosstalk between PAR-1 and purinergic signaling. Use pathway-specific inhibitors (e.g., PI3K or cAMP modulators) to dissect mechanisms .

Q. What are best practices for modeling PAR-1 agonist effects in 3D systems like podocyte spheroids or kidney organoids?

- Methodological Answer: Seed human-induced pluripotent stem cell-derived kidney organoids or podocyte spheroids in Matrigel. Treat with relapse nephrotic plasma (NP) and PAR-1 agonists to induce fibrosis-like phosphorylation of VASP/JNK. Quantify podocyte detachment using live-cell imaging and validate with PAR-1 antagonists. Compare 2D vs. 3D responses to identify matrix-dependent signaling .

Q. How do different PAR-1 agonists (e.g., TRAP-6 vs. Parstatin TFA) compare in modulating angiogenesis or fibrosis pathways?

- Methodological Answer: Use endothelial tube formation assays to assess angiogenesis inhibition by Parstatin TFA. For fibrosis, treat macrophages with conditioned medium containing PAR-1 agonists (e.g., FXa or MMP-1) and measure TGF-β activation via luciferase reporters. Compare results with TRAP-6 to identify ligand-specific signaling biases .

Q. What methodological considerations are critical for PAR-1 agonist preconditioning in neuroprotection studies?

- Methodological Answer: Pre-treat primary neurons with PAR-1 agonists (e.g., TFLLR-NH2) for 24 hours before oxygen-glucose deprivation (OGD). Assess neuroprotection via lactate dehydrogenase (LDH) release and live/dead cell staining (calcein-AM/propidium iodide). Include PAR-4 agonists as controls to rule out receptor cross-activation .

Key Methodological Recommendations

- Antagonist Controls: Always include PAR-1 antagonists (e.g., SCH79797) to confirm agonist specificity .

- Dose Optimization: For DMR assays, test cell densities between 5,000–25,000 cells/well to maximize signal-to-noise ratios .

- Ethical Data Reporting: Disclose contradictory findings (e.g., paradoxical platelet responses) and explore mechanistic underpinnings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。